



# Application Notes & Protocols: Single-Fiber EMG for NMD670 Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Single-fiber electromyography (SFEMG) is a highly sensitive electrophysiological technique used to assess the function of individual muscle fibers and the neuromuscular junction (NMJ). [1][2][3][4][5] It is considered the gold standard for detecting abnormalities in neuromuscular transmission.[5] NMD670 is an investigational small molecule inhibitor of the skeletal muscle-specific chloride ion channel (CIC-1), being developed to enhance neuromuscular transmission and restore skeletal muscle function in diseases like myasthenia gravis (MG).[6][7][8] This document provides a detailed protocol for the application of SFEMG in clinical studies of NMD670, focusing on the quantitative assessment of neuromuscular transmission.

### **Key SFEMG Parameters**

The primary measurements in SFEMG are jitter and fiber density, which provide quantitative insights into the stability of neuromuscular transmission and the local organization of motor units.[1][3][9][10]

Jitter: This is the variability in the time it takes for a nerve signal to activate a muscle fiber, measured as the variation in the interpotential interval between two action potentials from the same motor unit.[9][11][12] Increased jitter is a hallmark of impaired neuromuscular transmission.[1][11]



- Blocking: This refers to the intermittent failure of a muscle fiber to fire despite nerve activation.[9]
- Fiber Density (FD): This measurement quantifies the local concentration of muscle fibers
  within a motor unit.[1][9][10] An increased fiber density can indicate reinnervation following
  nerve injury.[10][13]

# **Experimental Protocols**

A standardized SFEMG protocol is crucial for ensuring data quality and consistency in a clinical trial setting for a drug like **NMD670**.

## **Patient Preparation**

- Informed Consent: Obtain written informed consent from the participant.
- Medication Review: Review the patient's current medications. Certain medications may interfere with neuromuscular transmission and should be documented.
- Skin Preparation: Clean the skin over the muscle to be examined to ensure good electrical contact.[2]
- Positioning: The patient should be lying down and relaxed on an examination table.[2]

## **SFEMG Recording Procedure**

There are two primary methods for SFEMG recording: voluntary activation and electrical stimulation.[3][14]

- 1. Voluntary Activation SFEMG:
- Electrode: A specialized single-fiber needle electrode with a small recording surface (25 μm diameter) is used.[1][3][10][11]
- Insertion: The electrode is inserted into the muscle of interest (e.g., extensor digitorum communis or frontalis).



- Activation: The patient is asked to make a slight, steady voluntary contraction of the muscle.
   [11]
- Signal Acquisition: The electrode is manipulated to record action potentials from two muscle fibers belonging to the same motor unit (a "pair").[1]
- Data Collection: At least 20 potential pairs should be collected from the same muscle, typically requiring three to four needle insertions.[11] For each pair, at least 100 consecutive discharges are recorded.[11]

#### 2. Stimulated SFEMG:

- Application: This method is particularly useful for patients who cannot cooperate with voluntary activation.[11][14]
- Stimulation: A monopolar needle electrode is used to deliver small electrical currents (1–10 mA, 0.5 ms duration) to a small nerve branch.[9]
- Recording: The SFEMG needle electrode records the resulting single muscle fiber action potentials.
- Jitter Measurement: Jitter is measured as the variability in the latency between the stimulus and the muscle fiber action potential.[9]

#### **Data Analysis**

- Jitter Calculation: Jitter is expressed as the mean consecutive difference (MCD) of the interpotential intervals.[11] Most modern EMG machines have software that automates this calculation.[11]
- Fiber Density Calculation: The mean number of time-locked action potentials with an amplitude greater than 200 μV and a rise time of less than 300 μs is calculated across 20 different recording sites.[1][15]

#### **Data Presentation**

Quantitative SFEMG data from a hypothetical **NMD670** study should be summarized in clear, structured tables for easy comparison between treatment and placebo groups at baseline and



post-treatment time points.

Table 1: Baseline SFEMG Characteristics

| Parameter                         | NMD670 Group<br>(n=X) | Placebo Group<br>(n=Y) | p-value |
|-----------------------------------|-----------------------|------------------------|---------|
| Mean Jitter (μs)                  |                       |                        |         |
| Extensor Digitorum                | -                     |                        |         |
| Frontalis                         | -                     |                        |         |
| Mean Fiber Density                |                       |                        |         |
| Extensor Digitorum                | -                     |                        |         |
| Frontalis                         | -                     |                        |         |
| Percentage of Pairs with Blocking | -                     |                        |         |
| Extensor Digitorum                | -                     |                        |         |
| Frontalis                         | -                     |                        |         |

Table 2: Change from Baseline in SFEMG Parameters at Week X



| Parameter                       | NMD670 Group<br>(n=X) | Placebo Group<br>(n=Y) | p-value |
|---------------------------------|-----------------------|------------------------|---------|
| Change in Mean Jitter (μs)      |                       |                        |         |
| Extensor Digitorum              | _                     |                        |         |
| Frontalis                       | _                     |                        |         |
| Change in Mean Fiber<br>Density | _                     |                        |         |
| Extensor Digitorum              |                       |                        |         |
| Frontalis                       | _                     |                        |         |
| Change in Blocking (%)          |                       |                        |         |
| Extensor Digitorum              | _                     |                        |         |
| Frontalis                       | -                     |                        |         |

# Signaling Pathways and Experimental Workflows NMD670 Mechanism of Action

**NMD670** is a CIC-1 chloride channel inhibitor.[6][8] By inhibiting this channel in skeletal muscle, it is thought to increase muscle fiber excitability and enhance the response to nerve signals, thereby improving neuromuscular transmission.[7][16]





Click to download full resolution via product page

Caption: NMD670 inhibits the CIC-1 channel on the muscle fiber.

## **SFEMG Experimental Workflow**

The following diagram illustrates the logical flow of a single-fiber EMG study, from patient recruitment to final data analysis.





Click to download full resolution via product page

Caption: Workflow of a single-fiber EMG study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Single-Fiber Electromyography (SFEMG) | Penn Medicine [pennmedicine.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. thekingsleyclinic.com [thekingsleyclinic.com]
- 6. The CIC-1 chloride channel inhibitor NMD670 improves skeletal muscle function in rat models and patients with myasthenia gravis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sma-europe.eu [sma-europe.eu]
- 8. NMD Pharma Reports Positive Top-Line Data from a Phase I/IIa Clinical Trial of NMD670 in Patients with Myasthenia Gravis | The Lundbeck Foundation [lundbeckfonden.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Single fiber electromyography PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single-fiber EMG: A review PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased jitter at single fiber EMG (Concept Id: C4021045) MedGen NCBI [ncbi.nlm.nih.gov]
- 13. Single-fiber electromyography in neuromuscular disorders: correlation of muscle histochemistry, single-fiber electromyography, and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stimulated Single Fiber Electromyography (SFEMG) for Assessing Neuromuscular Junction Transmission in Rodent Models [jove.com]
- 15. sfemg.info [sfemg.info]
- 16. Myasthenia Gravis NMD Pharma [nmdpharma.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Single-Fiber EMG for NMD670 Studies]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12380587#single-fiber-emg-protocol-for-nmd670-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com